2,2-Dimethoxyethyl isocyanide
Overview
Description
2,2-Dimethoxyethyl isocyanide is a chemical compound that belongs to the class of isocyanides, which are known for their unique reactivity and utility in organic synthesis. Isocyanides are characterized by the presence of a triple bond between a carbon and a nitrogen atom (C≡N), with the carbon atom also bonded to an R group, which in this case is a 2,2-dimethoxyethyl group.
Synthesis Analysis
The synthesis of isocyanides can be achieved through various methods. For example, α-metalated isocyanides can be obtained from isocyanides and bases, and they serve as important intermediates in organic synthesis . Although the papers provided do not directly describe the synthesis of 2,2-dimethoxyethyl isocyanide, they offer insights into the synthesis of related compounds. For instance, the formation of methyl isocyanide from dimethylamine on Pt(111) involves dehydrogenation steps that could be relevant to the synthesis of similar isocyanides .
Molecular Structure Analysis
The molecular structure of isocyanides is influenced by the substituents attached to the isocyanide group. In the case of 2,2-dimethoxyethyl isocyanide, the presence of methoxy groups could affect the electronic properties of the molecule. A theoretical investigation of the structure and vibrational properties of the methyl isocyanide dimer provides insights into how dimerization affects the geometry and vibrational characteristics of isocyanides .
Chemical Reactions Analysis
Isocyanides are versatile reagents in chemical reactions. They can undergo insertion reactions with transition metals, as demonstrated by the reaction of isocyanides with dioxodimesitylmolybdenum(VI) to afford various compounds, including dinuclear mu-oxo eta(2)-iminoacyl complexes . Additionally, α-metalated isocyanides can add to polar double bonds to form heterocycles and serve as synthons for primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanides are closely related to their molecular structure. For example, the electronic properties of a related compound, 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, were analyzed using DFT, revealing information about its kinetic stability and reactivity . Such computational studies are crucial for understanding the properties of isocyanides, including 2,2-dimethoxyethyl isocyanide.
Scientific Research Applications
Convertible Isocyanides in Synthesis
2,2-Dimethoxyethyl isocyanide has been applied in the synthesis of complex molecules. A study by Gilley, Buller, and Kobayashi (2007) explored the use of indole-isocyanide, a derivative of 2,2-dimethoxyethyl isocyanide, for the synthesis of pyroglutamic acids and the proteasome inhibitor omuralide, demonstrating its utility in stereocontrolled Ugi reactions (Gilley, Buller, & Kobayashi, 2007).
Isocyanides in Multicomponent Reactions
Isocyanides like 2,2-dimethoxyethyl isocyanide play a crucial role in multicomponent reactions, such as Ugi and Passerini reactions. Linder and Zhu (2010) highlighted the importance of 1‐(2,2‐Dimethoxyethyl)‐2‐isocyanobenzene, a related compound, in such reactions (Linder & Zhu, 2010).
Ligand-Directed Indicators in Protein Studies
Isocyanides are also useful as ligand-directed probes in protein studies. Reedy et al. (1995) used isocyanides to investigate Cu(I) coordination in proteins, demonstrating their potential as tools for understanding metal coordination in biological systems (Reedy, Murthy, Karlin, & Blackburn, 1995).
Catalysis and Organic Synthesis
Isocyanides are involved in catalytic processes and organic synthesis. Research by Delis et al. (1997) on the insertion of isocyanides into the palladium-carbon bond of complexes with bidentate nitrogen ligands demonstrates their role in complex chemical transformations (Delis et al., 1997).
Formation of Heterocycles
2,2-Dimethoxyethyl isocyanide is involved in the synthesis of heterocycles. Yavari, Sabbaghan, and Hossaini (2008) showed that isocyanides react with activated acetylenes to form functionalized dihydrofurans and pyrrol-2-ones, essential in various chemical syntheses (Yavari, Sabbaghan, & Hossaini, 2008).
Main Group Chemistry Applications
Swamy et al. (2016) demonstrated the use of isocyanide in main group chemistry by isolating a Ge(ii) dication stabilized by isocyanides, highlighting the versatility of isocyanides in inorganic chemistry (Swamy et al., 2016).
Metal-Catalyzed C-H Functionalization
Song and Xu (2017) explored the use of isocyanides in metal-catalyzed C-H bond functionalization, emphasizing their role in drug discovery and organic synthesis (Song & Xu, 2017).
Safety And Hazards
Isocyanates, including 2,2-Dimethoxyethyl isocyanide, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .
Future Directions
properties
IUPAC Name |
2-isocyano-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSDTQNBQUWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[N+]#[C-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxyethyl isocyanide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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